

Indomethacin: A Repurposed Molecule with

Antiviral and Anticancer Potential

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Compound of Interest					
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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID), has long been utilized for its potent anti-inflammatory and analgesic properties. Beyond its conventional use, a growing body of preclinical and clinical research has illuminated its potential as a broad-spectrum antiviral and anticancer agent. This technical guide provides an in-depth overview of the current understanding of indomethacin's antiviral and anticancer activities, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic repurposing of indomethacin.

Introduction

The repurposing of existing drugs offers a promising and accelerated pathway for the development of new therapies. Indomethacin, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, has emerged as a compelling candidate for repurposing in virology and oncology.[1] Its established safety profile and widespread availability make it an attractive molecule for further investigation. This guide summarizes the key findings from in vitro and in vivo studies, detailing the signaling pathways modulated by indomethacin and presenting quantitative data on its efficacy against various viral pathogens and cancer cell lines.



Antiviral Properties of Indomethacin

Indomethacin has demonstrated antiviral activity against a range of RNA and DNA viruses. Its mechanisms of action are multifaceted, involving both COX-dependent and independent pathways.

Mechanism of Antiviral Action

Indomethacin's antiviral effects are not solely reliant on its COX-inhibitory activity.[2] Key mechanisms include:

- Activation of Protein Kinase R (PKR): Indomethacin can directly activate PKR, a key component of the innate immune response to viral infections.[3][4] Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis, which inhibits the production of viral proteins necessary for replication.
 [2][3] This mechanism has been implicated in its activity against vesicular stomatitis virus (VSV).[5]
- Inhibition of Viral RNA Synthesis: Studies on coronaviruses, including SARS-CoV and canine coronavirus (CCoV), have shown that indomethacin can block viral RNA synthesis, a critical step in the viral life cycle.[6]
- Modulation of Host Immune Response: As an anti-inflammatory agent, indomethacin can
 modulate the host's immune response to viral infections, potentially mitigating the cytokine
 storms associated with severe viral illnesses.[6]

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of indomethacin against various viruses, as determined by the 50% inhibitory concentration (IC50).



Virus	Cell Line	IC50 (μM)	Reference
Vesicular Stomatitis Virus (VSV)	-	2	[2]
SARS-CoV-2	Vero E6	1	[7][8]
Human Coronavirus 229E (HCoV-229E)	MRC-5	45	[9]
SARS-CoV-2	Vero CCL-81	12	[10]
SARS-CoV	Vero	50	[11]
Canine Coronavirus (CCoV)	A72	5	[11]
Respiratory Syncytial Virus (RSV)	НЕр-2	4	[12]
SARS-CoV-2 (in combination with Ketotifen)	Vero E6	<6	[13]
SARS-CoV-2	Vero E6	100.1	[13]

Anticancer Properties of Indomethacin

Indomethacin's anticancer potential has been investigated in a variety of malignancies, with research highlighting its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis.

Mechanism of Anticancer Action

The anticancer effects of indomethacin are mediated through several signaling pathways:

• COX-2 Inhibition and Prostaglandin E2 (PGE2) Synthesis: Overexpression of COX-2 is a hallmark of many cancers and leads to increased production of PGE2, which promotes tumor growth, angiogenesis, and immunosuppression.[14][15] Indomethacin, by inhibiting COX-2, reduces PGE2 levels, thereby impeding these pro-tumorigenic processes.[14][15]

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- Induction of Apoptosis: Indomethacin can induce programmed cell death in cancer cells
 through multiple mechanisms. It has been shown to up-regulate pro-apoptotic proteins like
 Bax and Bak while activating caspase-3.[1] In some cancer cell lines, indomethacin activates
 the death receptor-mediated apoptosis pathway, involving the activation of caspase-8 and
 caspase-9.[2][3] Furthermore, it can promote apoptosis through the degradation of survivin
 and Aurora B kinase.[16]
- Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in cancer cell survival, proliferation, and inflammation. Indomethacin has been shown to inhibit the activation of NF-κB, contributing to its anticancer effects.[9][17] This inhibition can occur through a p38 MAP kinase-dependent mechanism.[18][19]
- Inhibition of Angiogenesis: Indomethacin can suppress the formation of new blood vessels, a process essential for tumor growth and metastasis. This anti-angiogenic effect may be linked to the reduction of vascular endothelial growth factor (VEGF) expression.[20]
- Attenuation of Calcium Mobilization: Research indicates that indomethacin can inhibit cancer cell migration by attenuating epidermal growth factor (EGF)-mediated calcium influx, a key determinant of cell motility.[14]

Quantitative Anticancer Data

The following table presents the in vitro anticancer activity of indomethacin and its derivatives against various cancer cell lines, expressed as the 50% inhibitory concentration (IC50).



Cell Line	Cancer Type	Compound	IC50	Reference
HCT116	Colon Cancer	Indomethacin	318.2 ± 12.7 μmol/L	[20]
HCT-116	Colon Cancer	Indomethacin derivative 19	4.97 μΜ	[21]
HT-29	Colon Cancer	Indomethacin derivative 19	12.78 μΜ	[21]
BxPC-3	Pancreatic Cancer	Indomethacin derivative 19	9.78 μΜ	[21]
HepG2	Liver Cancer	Indomethacin derivative 7a	7.9 μΜ	[21]
Bel-7402/5-FU (drug-resistant)	Liver Cancer	Indomethacin conjugate 4	2.15 μΜ	[21]
HCT-116	Colon Cancer	Indomethacin	50 μg/mL	[21]
HT-29	Colon Cancer	Indomethacin	53 μg/mL	[21]
CACO-2	Colon Cancer	Indomethacin	30 μg/mL	[21]
SUM-229PE	Breast Cancer	Organotin indomethacin derivative	1.3x10 ⁻⁷ M	[22]
SK-BR-3	Breast Cancer	Organotin indomethacin derivative	9.2x10 ⁻⁸ M	[22]
HCC1937	Breast Cancer	Organotin indomethacin derivative	2.8x10 ⁻⁸ M	[22]
DU-145	Prostate Cancer	Organotin indomethacin derivative	3.6x10 ⁻⁷ M	[22]
PC-3	Prostate Cancer	Organotin indomethacin	9.5x10 ⁻⁷ M	[22]



		derivative		
HeLa	Cervical Cancer	Organotin indomethacin derivative	9.2x10 ⁻⁸ M	[22]
MDA-MB-468	Breast Cancer	Indomethacin- NLC	15.7 μΜ	[23]
PC-3	Prostate Cancer	Indomethacin- NLC	74.1 μΜ	[23]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide. For detailed, step-by-step protocols, readers are encouraged to consult the original research articles.

In Vitro Antiviral Assays

- Cytopathic Effect (CPE) Assay:
 - Seed susceptible cells (e.g., Vero E6) in 96-well plates.
 - Infect cells with the virus of interest.
 - Treat infected cells with serial dilutions of indomethacin.
 - Incubate for a specified period (e.g., 48-72 hours).
 - Assess cell viability using methods like crystal violet staining or MTT assay to determine the concentration of indomethacin that protects 50% of the cells from virus-induced CPE (EC50).[13]
- Virus Yield Reduction Assay:
 - Infect cells with the virus at a specific multiplicity of infection (MOI).
 - Treat with various concentrations of indomethacin.



- After incubation, harvest the supernatant containing progeny virus.
- Titer the virus in the supernatant using a plaque assay or TCID50 assay on fresh susceptible cells.
- The IC50 is the concentration of indomethacin that reduces the viral titer by 50%.[13]

In Vitro Anticancer Assays

- MTT Cell Viability Assay:
 - Seed cancer cells in 96-well plates.
 - Treat cells with a range of indomethacin concentrations.
 - Incubate for a defined period (e.g., 48 hours).
 - Add MTT solution and incubate to allow formazan crystal formation by viable cells.
 - Solubilize the formazan crystals with a solvent (e.g., DMSO).
 - Measure the absorbance at a specific wavelength to determine cell viability and calculate the IC50.[20]
- Wound-Healing Assay (Migration Assay):
 - Grow cancer cells to a confluent monolayer in a culture plate.
 - Create a "wound" or scratch in the monolayer with a sterile pipette tip.
 - Treat the cells with indomethacin.
 - Capture images of the wound at different time points (e.g., 0 and 24 hours).
 - Measure the closure of the wound to assess cell migration.[14]
- Clonogenic Cell Survival Assay:
 - Treat cancer cells with indomethacin for a specific duration.



- Plate a known number of treated cells into new culture dishes.
- Allow the cells to grow for a period sufficient to form colonies (typically 1-2 weeks).
- Fix and stain the colonies.
- Count the number of colonies to determine the surviving fraction and assess the long-term effect of the drug on cell proliferation.[19]

In Vivo Anticancer Xenograft Study

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).[20]
- Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer indomethacin (e.g., orally or intraperitoneally) to the treatment group and a vehicle control to the control group.[20][24]
- Monitoring: Measure tumor volume and body weight regularly.[20]
- Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis like Ki-67 and VEGF).[20]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by indomethacin.

Indomethacin's Antiviral Mechanism via PKR Activation

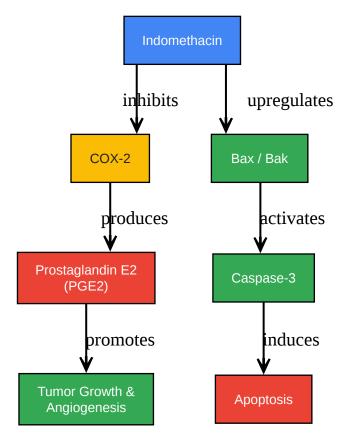


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Caption: Indomethacin activates PKR, leading to the inhibition of viral replication.



Indomethacin's Anticancer Mechanism via COX-2/PGE2 and Apoptosis Induction

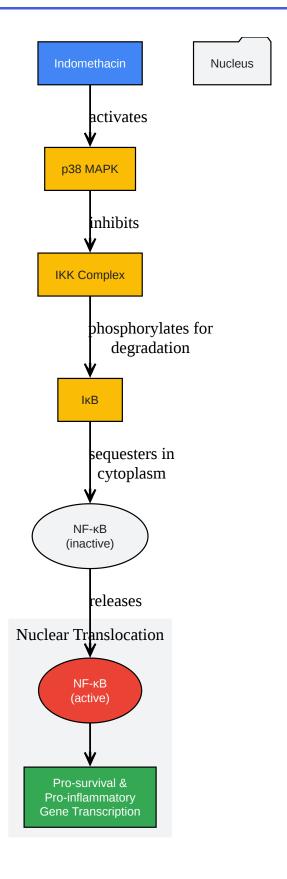


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Caption: Indomethacin inhibits tumor growth by blocking PGE2 and inducing apoptosis.

Indomethacin's Anticancer Mechanism via NF-κB Inhibition





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Caption: Indomethacin inhibits NF-kB signaling, reducing pro-survival gene transcription.



Conclusion

The evidence presented in this technical guide underscores the significant potential of indomethacin as a repurposed therapeutic agent in the fields of virology and oncology. Its ability to modulate key cellular pathways, independent of its well-characterized COX-inhibitory effects, opens up new avenues for drug development and combination therapies. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the clinical utility of indomethacin in treating viral infections and various forms of cancer. This document provides a foundational resource for scientists and researchers to build upon in their exploration of this promising molecule.

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